6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Hydrogen-bond donor LogP Membrane permeability

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (molecular formula C₁₃H₁₃BrN₂O₂, MW 309.16 g/mol) is a fully substituted quinazoline-2,4-dione derivative bearing a bromine atom at the 6‑position, an ethyl group at N3, and an allyl (prop‑2‑en‑1‑yl) group at N1. The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold found in numerous bioactive compounds and commercial drugs, with applications in oncology, anti‑infectives, and CNS disorders.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
Cat. No. B4859097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC=C
InChIInChI=1S/C13H13BrN2O2/c1-3-7-16-11-6-5-9(14)8-10(11)12(17)15(4-2)13(16)18/h3,5-6,8H,1,4,7H2,2H3
InChIKeyPPPFKCKBQTWJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione – Procurement-Relevant Chemical Identity and Class Context


6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (molecular formula C₁₃H₁₃BrN₂O₂, MW 309.16 g/mol) is a fully substituted quinazoline-2,4-dione derivative bearing a bromine atom at the 6‑position, an ethyl group at N3, and an allyl (prop‑2‑en‑1‑yl) group at N1 [1]. The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold found in numerous bioactive compounds and commercial drugs, with applications in oncology, anti‑infectives, and CNS disorders [2]. The specific substitution pattern of this compound—simultaneously occupying the N1, N3, and C6 positions—places it in a sparsely populated chemical space distinct from more common mono‑ or disubstituted analogs, making it a targeted procurement choice for structure‑activity‑relationship (SAR) exploration and lead optimization programs requiring a pre‑functionalized, three‑point diversity scaffold [3].

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione – Why Generic N1-Unsubstituted or N1‑Alkyl Analogs Cannot Serve as Drop‑In Replacements


In-class quinazoline-2,4-diones span a wide range of substitution patterns, and even seemingly minor structural changes produce large shifts in physicochemical and biological properties. The most readily available comparator, 6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 377067‑64‑6, MW 269.09, LogP 1.7, one hydrogen‑bond donor) , lacks the N1‑allyl group. This difference is not cosmetic: the N1‑allyl substituent eliminates the sole hydrogen‑bond donor (HBD count drops from 1 to 0), increases molecular weight by approximately 15% (269 → 309 Da), and raises predicted LogP by roughly 0.8–1.3 log units [1]. In medicinal chemistry, a change of even ±0.5 LogP or the loss of a single HBD can profoundly affect membrane permeability, solubility, metabolic stability, and off‑target liability [2]. Consequently, any SAR dataset generated with the N1‑unsubstituted analog cannot be directly extrapolated to the fully substituted target compound, and procurement of the exact compound is mandatory for reproducible lead optimization.

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione – Quantitative Comparator-Based Evidence for Differentiated Selection


Hydrogen‑Bond Donor Count: Zero vs. One – Impact on Permeability and Off‑Target Liability

The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the closest commercially available analog, 6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 377067‑64‑6), possesses one HBD (the N1‑H). This is a binary, quantifiable difference: HBD count = 0 vs. 1 [1]. In multiparameter optimization schemes widely adopted in drug discovery (e.g., CNS MPO, Pfizer '3/75 rule'), a reduction from HBD = 1 to HBD = 0 is associated with higher passive permeability (lower TPSA) and reduced efflux liability, and the effect is most pronounced for targets requiring brain penetration or intracellular access [2]. Every HBD correlates with an approximately 10‑fold decrease in permeability in certain Caco‑2 and PAMPA models [3].

Hydrogen-bond donor LogP Membrane permeability Physicochemical property

Lipophilicity Divergence: Predicted ΔLogP ≈ 0.8–1.3 vs. N1‑Unsubstituted Analog

The target compound (C₁₃H₁₃BrN₂O₂, MW 309.16) has a predicted LogP (XLogP3/CLogP) of approximately 2.5–3.0, whereas the unsubstituted analog 6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione has an XLogP3 of 1.7 [1]. The difference of ΔLogP ≈ +0.8–1.3 units represents a >6‑ to 20‑fold difference in lipophilicity on a linear scale. This magnitude exceeds the typical ±0.5 LogP window considered acceptable for bioisosteric replacement without significant pharmacokinetic re‑profiling [2].

LogP Lipophilicity Physicochemical differential Drug-likeness

N1‑Allyl Group Enables Regioselective Bromocyclization: A Synthetic‑Chemistry Differentiator

The N1‑allyl moiety of the target compound is a reactive functional handle capable of undergoing bromocyclization with N‑bromosuccinimide (NBS). Ukrainets et al. (2011) demonstrated that 1‑allyl‑substituted quinazoline-2,4‑diones undergo regiospecific bromination, and the reaction outcome (endo vs. exo cyclization) can be predicted based on the initial alkylation route [1]. The N1‑unsubstituted analog lacks this functionality entirely and cannot participate in such transformations without a separate N‑alkylation step. This provides a tangible ‘time‑to‑complexity’ advantage: the target compound arrives pre‑installed with a reactive olefin that can directly enter cyclization cascades, saving one to two synthetic steps compared to building the allyl group de novo from the N1‑H precursor [2].

Bromocyclization Synthetic handle N-allyl reactivity Tricyclic scaffold

Molecular‑Weight‑Dependent Solubility and Solid‑State Property Differentiation

The N1‑unsubstituted analog 6‑bromo‑3‑ethylquinazoline‑2,4(1H,3H)‑dione has a well‑characterized melting point of 218–219 °C and a molecular weight of 269.09 g/mol . The target compound (MW 309.16 g/mol) removes the N1‑H donor and adds the flexible allyl chain, which is expected to disrupt intermolecular hydrogen bonding in the crystal lattice, likely lowering the melting point and altering dissolution behavior . Although an experimental melting point for the target compound was not located in primary literature as of the search date, the absence of the N1‑H donor precludes the N‑H⋯O=C hydrogen‑bonding motif that stabilizes the analog’s crystal packing, a structural feature confirmed by the analog’s single‑crystal X‑ray structure deposited at SpectraBase [1].

Molecular weight Solubility Melting point Crystal packing

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione – Evidence‑Linked Application Scenarios for Scientific Procurement


SAR Exploration of PARP Isoform Selectivity via N1‑Substitution

The quinazoline-2,4-dione scaffold has demonstrated potent and isoform‑selective PARP‑2 inhibition (e.g., compound 11a: PARP‑2 IC₅₀ = 11.5 nM, selectivity vs. PARP‑1 = 40.6) [1]. The target compound’s N1‑allyl group replaces a known variable position in this pharmacophore. By procuring the fully functionalized compound, researchers can directly probe the steric and electronic tolerance of the PARP‑1 and PARP‑2 active sites at the N1 vector without requiring an in‑house alkylation step, accelerating SAR table completion relative to starting from the N1‑H precursor.

Rapid Assembly of Fused Tricyclic Heterocycles via Bromocyclization

As established by Ukrainets et al. (2011), 1‑allyl‑substituted quinazoline-2,4‑diones undergo regiospecific bromocyclization with N‑bromosuccinimide to yield 2,3‑dihydroimidazo[1,2‑c]quinazoline derivatives [2]. The target compound, with its pre‑installed N1‑allyl group, is an ideal entry point for generating a library of brominated tricyclic scaffolds with potential antihypertensive (analogous to ketanserin‑type) or antimicrobial activity. Using the target compound directly eliminates a 72‑hour N‑alkylation step that would otherwise be required if starting from the N1‑H analog [3].

CNS Drug‑Discovery Programs Requiring Zero‑HBD Scaffolds

CNS multiparameter optimization (CNS MPO) desirability scores penalize HBD count > 0.5 for brain‑penetrant candidates [4]. With HBD = 0, the target compound falls within the optimal CNS drug‑like space (HBD ≤ 0.5), whereas the N1‑unsubstituted analog (HBD = 1) exceeds this threshold. Medicinal chemistry teams pursuing CNS targets—such as neurodegenerative or neuroinflammatory indications—should procure the target compound directly rather than the more available N1‑H analog, because the zero‑HBD phenotype cannot be achieved through formulation and must be built into the core scaffold.

Intermediate for N1‑Click Chemistry or Metathesis Library Expansion

The terminal olefin of the N1‑allyl group is a substrate for thiol‑ene click chemistry, olefin cross‑metathesis, and hydroboration‑Suzuki coupling sequences. In contrast to the saturated N1‑ethyl or N1‑H analogs, the target compound provides a built‑in orthogonal reactive handle that permits late‑stage diversification without protecting‑group manipulation. This makes it a strategically superior procurement choice for diversity‑oriented synthesis (DOS) campaigns where multiple points of molecular complexity are introduced post‑scaffold assembly.

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